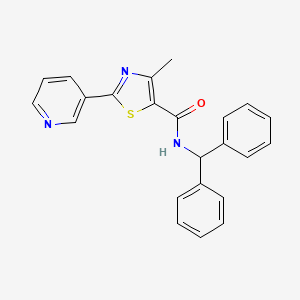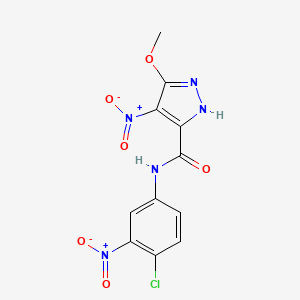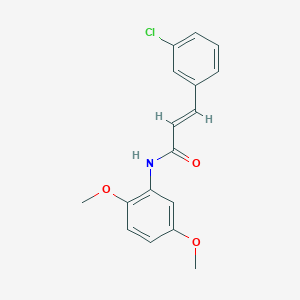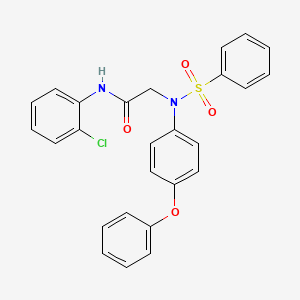![molecular formula C16H11N3O5S B4656149 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde
Vue d'ensemble
Description
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a research tool to study the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, cell death, and immune response.
Mécanisme D'action
The mechanism of action of 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde involves its ability to block the this compound receptor's function. The this compound receptor is a ligand-gated ion channel that is activated by extracellular ATP. When the receptor is activated, it triggers a series of intracellular signaling pathways that lead to various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the this compound receptor's function. The this compound receptor is involved in various physiological and pathological processes, including inflammation, cell death, and immune response. Therefore, the compound's effects are primarily related to its ability to modulate these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde in lab experiments are primarily related to its ability to block the this compound receptor's function. The this compound receptor is involved in various physiological and pathological processes, and the compound's ability to modulate the receptor's function makes it an essential tool in studying these processes.
The limitations of using this compound in lab experiments are primarily related to its specificity and potency. The compound's specificity and potency can vary depending on the experimental conditions, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde. Some of the potential future directions are:
1. Development of new this compound receptor antagonists with improved specificity and potency.
2. Investigation of the this compound receptor's role in other physiological and pathological processes.
3. Development of new drugs that can modulate the this compound receptor's function for therapeutic purposes.
4. Investigation of the this compound receptor's role in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The compound's ability to block the this compound receptor's function makes it an essential tool in studying various physiological and pathological processes, including inflammation, cell death, and immune response. The compound's specificity and potency are crucial factors that need to be considered when using it in lab experiments. There are several future directions for the research on this compound, including the development of new this compound receptor antagonists and investigation of the receptor's role in various diseases.
Applications De Recherche Scientifique
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is primarily used as a research tool to study the this compound receptor's function and role in various physiological and pathological processes. The this compound receptor is known to play a crucial role in inflammation, cell death, and immune response. Therefore, the compound's research application is primarily focused on the following areas:
1. Inflammation: The this compound receptor is known to be involved in the inflammatory response. Therefore, this compound is used to study the this compound receptor's role in inflammation and to develop new anti-inflammatory drugs.
2. Cell Death: The this compound receptor is also known to be involved in various forms of cell death, including apoptosis and necrosis. Therefore, this compound is used to study the this compound receptor's role in cell death and to develop new drugs that can target the receptor to prevent cell death.
3. Immune Response: The this compound receptor is involved in the immune response, and this compound is used to study the receptor's role in immune response and to develop new drugs that can modulate the immune response.
Propriétés
IUPAC Name |
3-nitro-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-9-11-6-7-14(13(8-11)19(21)22)25-16-18-17-15(24-16)10-23-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZITLFQYZZQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4656075.png)

![1-(2,5-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4656106.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![4-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4656121.png)
![ethyl 2-(2-furoylamino)-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4656130.png)




![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4656167.png)
![N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4656169.png)

